

Unveiling Dhodh-IN-20: A Potent Inhibitor of Dihydroorotate Dehydrogenase

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Compound of Interest

Compound Name: Dhodh-IN-20

Cat. No.: B12422266

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Dhodh-IN-20 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^[1] Its role in cellular metabolism has positioned it as a compound of significant interest for therapeutic development, particularly in the context of acute myelogenous leukemia (AML).^[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for **Dhodh-IN-20**.

Chemical Profile of Dhodh-IN-20

Dhodh-IN-20 is a small molecule inhibitor with the following chemical properties:

Property	Value
Molecular Formula	C ₂₄ H ₂₅ F ₄ N ₃ O ₃
Molecular Weight	479.47 g/mol
CAS Number	2639835-02-0

Chemical Structure:

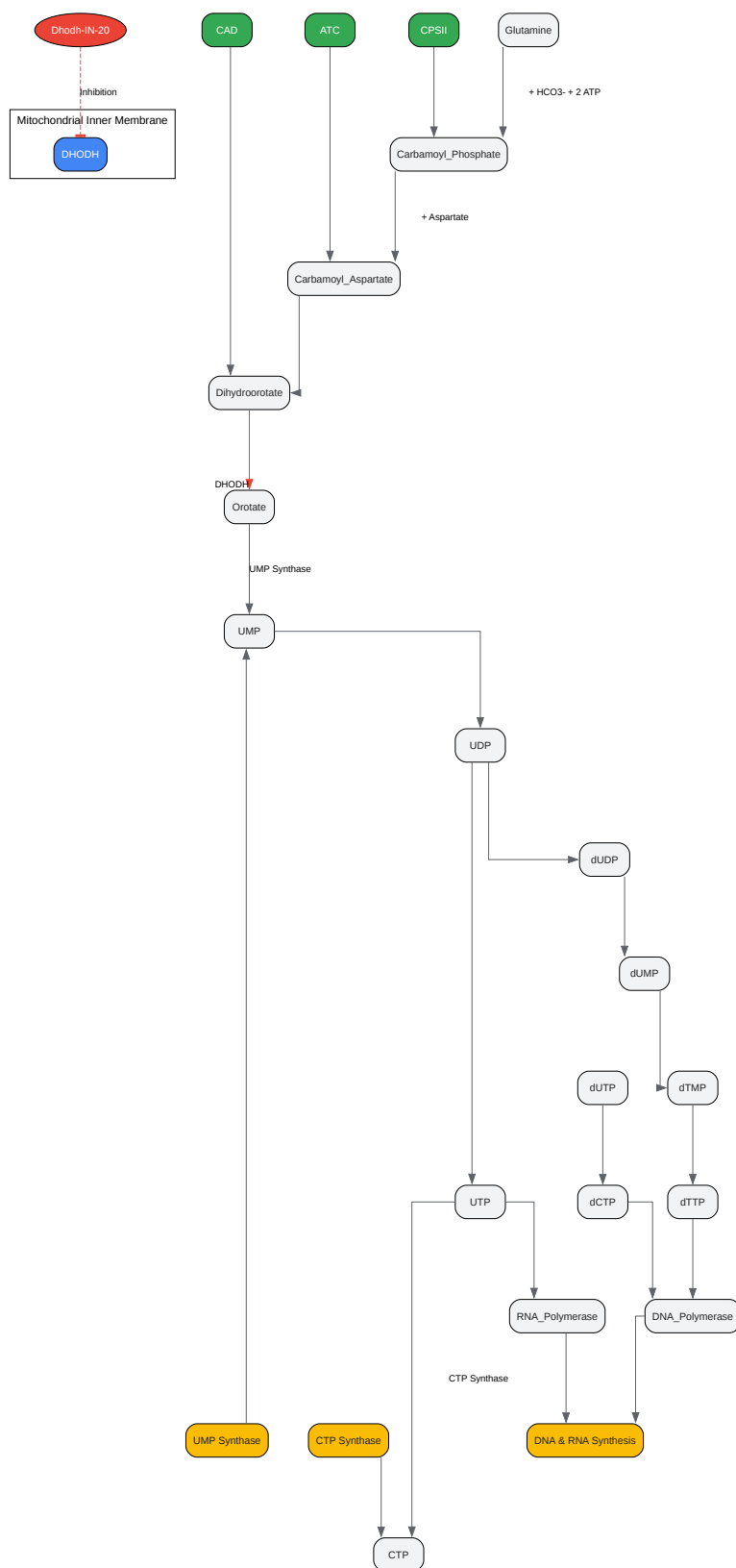
 Dhodh-IN-20 Chemical Structure

Mechanism of Action and Signaling Pathway

Dhodh-IN-20 exerts its biological effect by inhibiting the enzymatic activity of dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.

By blocking DHODH, **Dhodh-IN-20** depletes the intracellular pool of pyrimidines, thereby arresting cell proliferation and inducing differentiation in rapidly dividing cells, such as those found in AML.

Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition by **Dhodh-IN-20**.



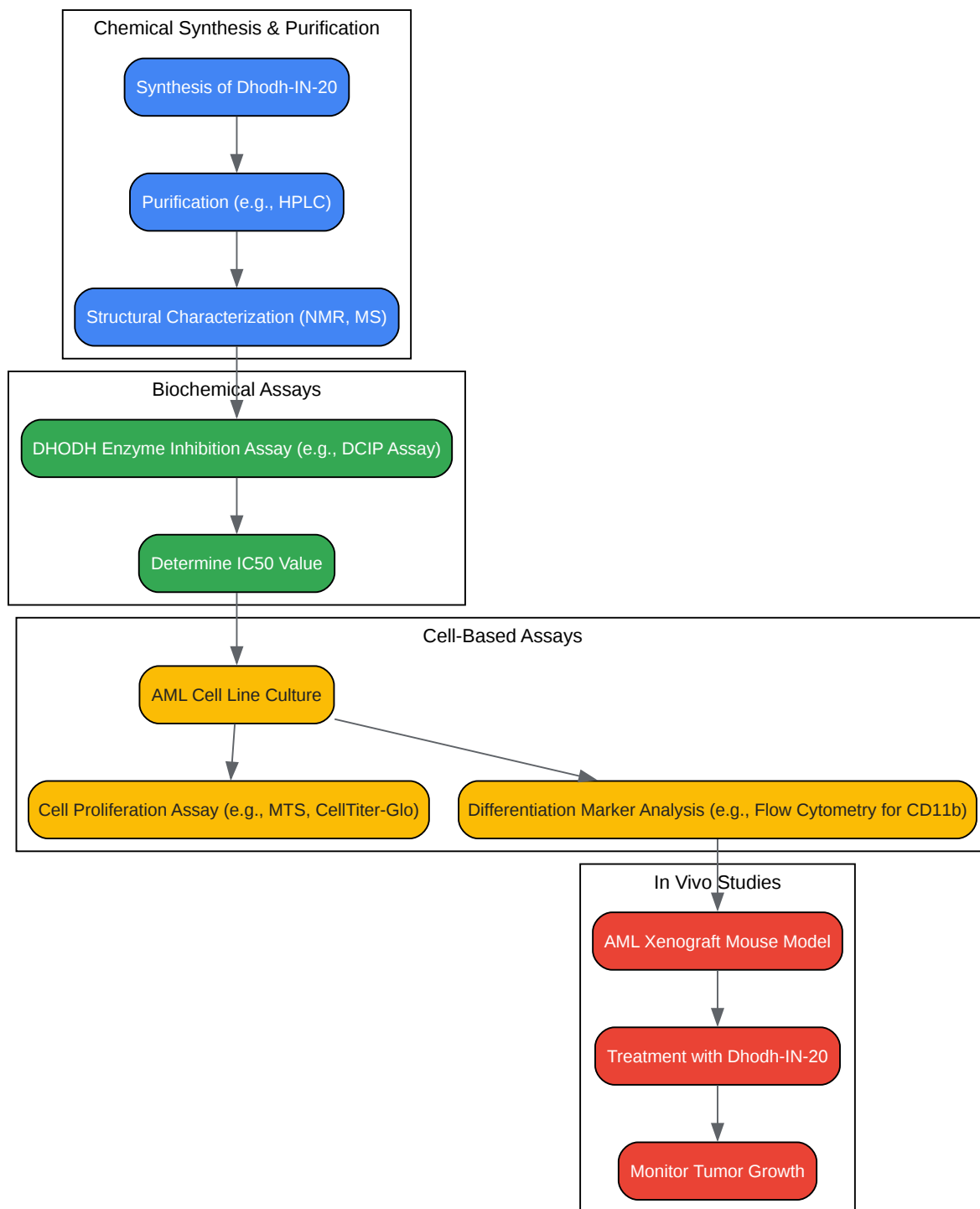
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Caption: The de novo pyrimidine biosynthesis pathway and inhibition by **Dhodh-IN-20**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of DHODH inhibitors are crucial for reproducible research. While specific protocols for **Dhodh-IN-20** are proprietary, the following represents a general workflow for characterizing a novel DHODH inhibitor.

General Workflow for DHODH Inhibitor Characterization



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Caption: A generalized experimental workflow for the characterization of a DHODH inhibitor.

Key Experimental Methodologies

1. DHODH Enzyme Inhibition Assay (DCIP Assay):

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

- Reagents: Recombinant human DHODH, dihydroorotate (substrate), decylubiquinone (electron acceptor), DCIP, reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
- Procedure:
 - Add reaction buffer, DHODH enzyme, and varying concentrations of **Dhodh-IN-20** to a 96-well plate.
 - Incubate for a pre-determined time to allow for inhibitor binding.
 - Initiate the reaction by adding dihydroorotate and decylubiquinone.
 - Immediately after, add DCIP.
 - Measure the decrease in absorbance at 600 nm over time using a plate reader.
 - Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cell Proliferation Assay (MTS Assay):

This colorimetric assay assesses the effect of **Dhodh-IN-20** on the metabolic activity of AML cells, which is an indicator of cell proliferation.

- Reagents: AML cell line (e.g., HL-60, MV4-11), cell culture medium (e.g., RPMI-1640 with 10% FBS), **Dhodh-IN-20**, MTS reagent.
- Procedure:
 - Seed AML cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with a serial dilution of **Dhodh-IN-20** for a specified period (e.g., 72 hours).
- Add MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm.
- Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

3. Flow Cytometry for Differentiation Markers:

This technique is used to quantify the expression of cell surface markers indicative of myeloid differentiation (e.g., CD11b).

- Reagents: AML cells, **Dhodh-IN-20**, fluorescently labeled antibodies against differentiation markers (e.g., PE-conjugated anti-CD11b), FACS buffer (PBS with 1% BSA).
- Procedure:
 - Treat AML cells with **Dhodh-IN-20** for an appropriate duration (e.g., 5-7 days).
 - Harvest the cells and wash with FACS buffer.
 - Incubate the cells with the fluorescently labeled antibody on ice in the dark.
 - Wash the cells to remove unbound antibody.
 - Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
 - Quantify the percentage of cells expressing the differentiation marker.

Quantitative Data Summary

While extensive quantitative data for **Dhodh-IN-20** is not yet publicly available, the following table provides a template for summarizing key parameters for a DHODH inhibitor.

Parameter	Cell Line	Value	Reference
DHODH IC50	-	Data Not Available	-
Cellular GI50	AML Cell Line 1	Data Not Available	-
Cellular GI50	AML Cell Line 2	Data Not Available	-
Induction of Differentiation (EC50)	AML Cell Line 1	Data Not Available	-

This document serves as a foundational guide to **Dhodh-IN-20**. As research progresses, further data on its efficacy, selectivity, and pharmacokinetic properties will become available, providing a more complete picture of its therapeutic potential.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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